

A Comparative Analysis of Ivaltinostat and Belinostat: A Guide for Researchers

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Compound of Interest

Compound Name: *Ivaltinostat formic*

Cat. No.: *B8201730*

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An objective comparison of the performance, mechanism of action, and experimental data for the pan-HDAC inhibitors Ivaltinostat and Belinostat.

This guide provides a detailed comparative analysis of two prominent pan-histone deacetylase (HDAC) inhibitors, Ivaltinostat (formerly CG-200745) and Belinostat (PXD101), designed for researchers, scientists, and drug development professionals. Both agents are hydroxamate-based pan-HDAC inhibitors that have shown promise in oncology, but they differ in their developmental status, approved indications, and available preclinical and clinical data.

Introduction and Mechanism of Action

Ivaltinostat and Belinostat are both classified as pan-HDAC inhibitors, targeting multiple HDAC enzymes that play a crucial role in the epigenetic regulation of gene expression.^[1] By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This, in turn, can reactivate the transcription of tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.^{[1][2]}

Belinostat is a potent pan-HDAC inhibitor with an IC₅₀ of 27 nM in a cell-free assay.^[3] It has been shown to induce apoptosis and is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).^{[2][4]} Ivaltinostat is also a potent, orally active pan-HDAC inhibitor that has demonstrated anti-tumor effects by inducing apoptosis and enhancing the sensitivity of cancer cells to other chemotherapeutic agents.^[1] It is currently in clinical development for various cancers, including metastatic pancreatic cancer.^[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ivaltinostat and Belinostat is presented below. Both compounds share a hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of HDAC enzymes.

Property	Ivaltinostat (CG-200745)	Belinostat (PXD101)
Molecular Formula	C ₂₅ H ₃₇ N ₃ O ₄	C ₁₅ H ₁₄ N ₂ O ₄ S
Molecular Weight	443.58 g/mol	318.35 g/mol [4]
IUPAC Name	(E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-enediamide	(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide[2]
CAS Number	936221-33-9[1]	866323-14-0[2]
Chemical Structure	(Structure not available in search results)	
pKa	Not available	7.87 and 8.71[6]
Solubility	Not available	Sparingly soluble in aqueous solutions, freely soluble in ethanol[6]

Comparative In Vitro Efficacy

While no head-to-head comparative studies were identified, the following tables summarize the available in vitro efficacy data (IC₅₀ values) for Ivaltinostat and Belinostat in various cancer cell lines. It is important to note that these values were determined in different studies and under potentially different experimental conditions, so direct comparisons should be made with caution.

Table 3.1: In Vitro Efficacy of Ivaltinostat

Cell Line	Cancer Type	IC50 (μM)	Reference
SNU-1196	Cholangiocarcinoma	0.63	[1]
SNU-1196/GR	Cholangiocarcinoma	0.93	[1]
SNU-308	Cholangiocarcinoma	1.80	[1]
LNCaP	Prostate Cancer	Growth Inhibition	[1]
DU145	Prostate Cancer	Growth Inhibition	[1]
PC3	Prostate Cancer	Growth Inhibition	[1]

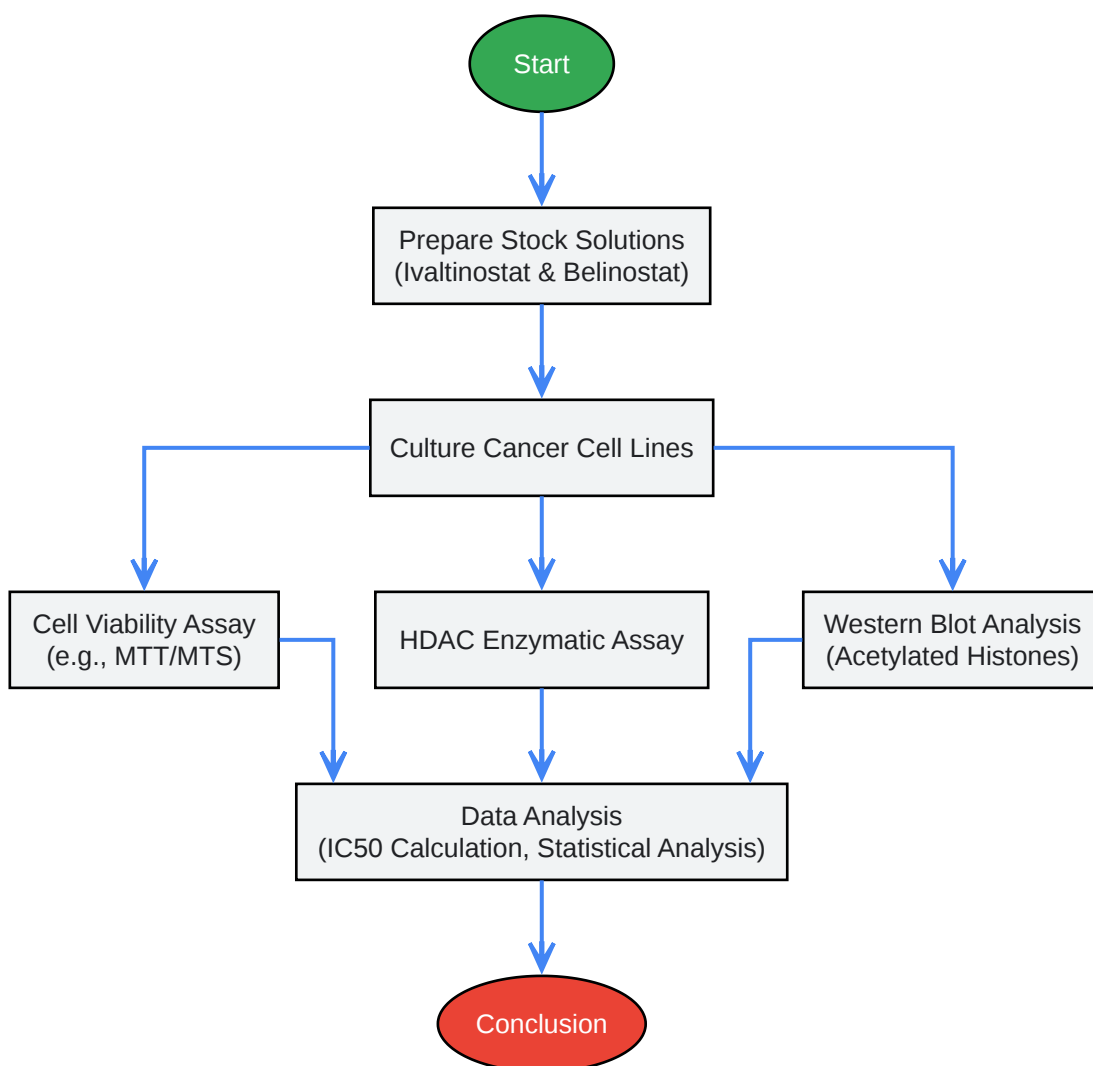
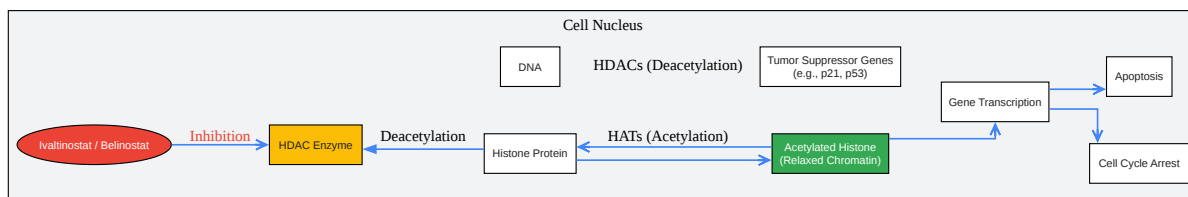
Table 3.2: In Vitro Efficacy of Belinostat

Cell Line	Cancer Type	IC50 (nM)	Reference
Pan-HDAC (cell-free)	-	27	[3]
LN-229	Glioblastoma	210	[7]
LN-18	Glioblastoma	300	[7]
NCCIT-R	Testicular Germ Cell Tumor	46	[8]
2102Ep-R	Testicular Germ Cell Tumor	107	[8]
NT2-R	Testicular Germ Cell Tumor	103	[8]
2102Ep-P	Testicular Germ Cell Tumor	197	[8]
T3M4, AsPC-1, Panc-1	Pancreatic Cancer	Growth Inhibition	[9]
8 of 9 Thyroid Cancer Cell Lines	Thyroid Cancer	Growth Inhibition	[10]

Signaling Pathways and Experimental Workflows

General Signaling Pathway of HDAC Inhibitors

The following diagram illustrates the general mechanism of action for pan-HDAC inhibitors like Ivaltinostat and Belinostat.



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